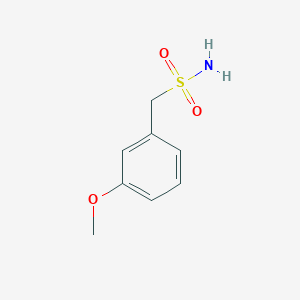

(3-Methoxyphenyl)methanesulfonamide

説明

Synthesis Analysis

The synthesis of related methanesulfonamide compounds involves various chemical reactions. For instance, an ionic liquid with a methanesulfonate group was synthesized using a one-step method, which suggests that similar methods could potentially be applied to synthesize (3-Methoxyphenyl)methanesulfonamide . Another compound, N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl) methanesulfonamide, was synthesized with high yield through Sonogashira cross-coupling, indicating that palladium-catalyzed coupling reactions could be a viable pathway for synthesizing methanesulfonamide derivatives .

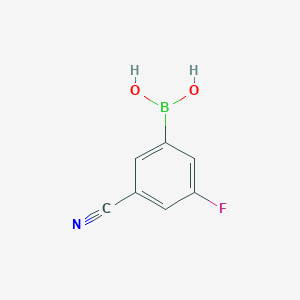

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives is characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), mass spectrometry, and elemental analysis are common methods used to confirm the structure of synthesized compounds . These techniques could be employed to analyze the structure of (3-Methoxyphenyl)methanesulfonamide once synthesized.

Chemical Reactions Analysis

Methanesulfonamide has been studied as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations, which indicates its potential role in facilitating chemical reactions . The study of 3-(methoxycarbonyl)propyl methanesulfonate's elimination kinetics in the gas phase suggests that methanesulfonamide derivatives can undergo complex reactions, including lactone formation, which may be relevant to the reactivity of (3-Methoxyphenyl)methanesulfonamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives can be inferred from related studies. For example, the solubility of carbon dioxide in methanesulfonate-based ionic liquids was measured, which could provide insights into the solubility properties of (3-Methoxyphenyl)methanesulfonamide . The thermal and chemical stability of these compounds can be assessed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) . Additionally, the effect of the methanesulfonamide group on reaction kinetics and mechanisms has been explored, which could be relevant to understanding the behavior of (3-Methoxyphenyl)methanesulfonamide in various conditions .

科学的研究の応用

Chemotherapeutic Research

- Phase II Study in Malignant Melanoma : Research by Arseneau et al. (1982) and Von Hoff et al. (1978) explored the application of (3-Methoxyphenyl)methanesulfonamide (m-AMSA) in the treatment of advanced malignant melanoma. This research highlighted the dose-limiting leukopenia and other toxicities such as anorexia, nausea, and vomiting, without significant clinical activity against malignant melanoma (Arseneau et al., 1982) (Von Hoff et al., 1978).

Hematopoietic Cell Sensitivity Research

- Sensitivity of Hematopoietic Cells : Spiro et al. (1981) investigated the sensitivity of hematopoietic colony-forming cells to m-AMSA, with findings indicating comparable sensitivities between normal and chronic myeloid leukemia cells (Spiro et al., 1981).

Chemical Synthesis and Characterization

- Synthesis and Characterization in Chemical Studies : Shankar et al. (2011) and Karabacak et al. (2010) contributed to the understanding of (3-Methoxyphenyl)methanesulfonamide in chemical synthesis, with a focus on structural characterization and molecular conformation (Shankar et al., 2011) (Karabacak et al., 2010).

Quantum Chemical Calculation

- Quantum Chemical Calculations : Xue et al. (2022) applied theoretical calculations to variants of methanesulfonamide compounds, such as N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide, for understanding their molecular properties (Xue et al., 2022).

DNA Interaction Studies

- DNA Interaction Research : Hénichart et al. (1982) studied the binding of (3-Methoxyphenyl)methanesulfonamide to DNA, focusing on its intercalation and affinity parameters (Hénichart et al., 1982).

Catalytic Applications in Organic Chemistry

- Role in Organic Synthesis : Junttila and Hormi (2009) explored the role of methanesulfonamide as a catalyst in organic synthesis, particularly in Sharpless asymmetric dihydroxylations (Junttila & Hormi, 2009).

Synthesis of Pharmaceutical Compounds

- Synthesis of Pharmaceutical Compounds : Rosen et al. (2011) and others have demonstrated the use of (3-Methoxyphenyl)methanesulfonamide in the synthesis of various pharmaceutical compounds, highlighting its importance in the medicinal chemistry field (Rosen et al., 2011).

Safety And Hazards

The safety information available indicates that “(3-Methoxyphenyl)methanesulfonamide” may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area .

特性

IUPAC Name |

(3-methoxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-12-8-4-2-3-7(5-8)6-13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXGHWSNOWHPCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40533165 | |

| Record name | 1-(3-Methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40533165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methoxyphenyl)methanesulfonamide | |

CAS RN |

89782-90-1 | |

| Record name | 1-(3-Methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40533165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

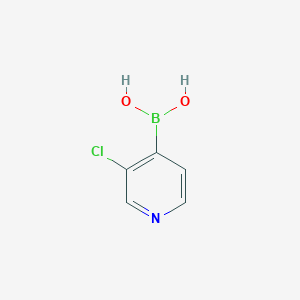

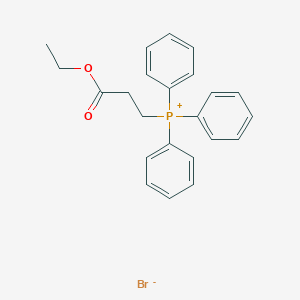

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。